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Imidazo[1,2-a]pyridine-3-sulfonic

acid

Cat. No.: B179839 Get Quote

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry,

forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have

demonstrated a wide spectrum of pharmacological activities, making them attractive candidates

for drug discovery and development. This technical guide provides an in-depth overview of the

potential therapeutic targets of imidazo[1,2-a]pyridine-based compounds, with a focus on

summarizing quantitative data, detailing experimental protocols, and visualizing key signaling

pathways. While specific data for Imidazo[1,2-a]pyridine-3-sulfonic acid is not extensively

available in the public domain, this guide will focus on the broader class of imidazo[1,2-

a]pyridine derivatives to highlight the therapeutic potential of this chemical family.

Kinase Inhibition in Oncology
Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of various protein kinases

implicated in cancer progression. Their ability to target these enzymes has made them a

significant area of research in oncology.

PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of

cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature

in many human cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as
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potent inhibitors of key kinases in this pathway, particularly PI3Kα (p110α) and mTOR.[4][5][6]

[7]

Quantitative Data: PI3K/mTOR Inhibition
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Compound
Class

Target IC50 (µM) Cell Line Assay Type Reference

3-{1-[(4-

Fluorophenyl)

sulfonyl]-1H-

pyrazol-3-

yl}-2-

methylimidaz

o[1,2-

a]pyridine

derivative

(2a)

p110α 0.67 -

Scintillation

Proximity

Assay

[4][5]

Optimized

thiazole

derivative

(12)

p110α 0.0028 -

Scintillation

Proximity

Assay

[4][5]

Optimized

thiazole

derivative

(12)

p110β 0.17 -

Scintillation

Proximity

Assay

[5]

Optimized

thiazole

derivative

(12)

p110γ 0.23 -

Scintillation

Proximity

Assay

[5]

Imidazo[1,2-

a]pyridine

derivative

(15a)

PI3K/mTOR
Potent dual

inhibitor

HCT116, HT-

29

In vitro and in

vivo
[7]

Ethyl 6-(5-

(phenyl

sulfonamide)

pyridin-3-

yl)imidazo[1,2

p-Akt, p-

mTOR

Inhibition

observed

Non-small

cell lung

cancer cells

Western Blot [6]
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-a]pyridine-3-

carboxylate

Imidazo[1,2-

a]pyridine

derivative

(HS-106)

PI3K/mTOR -
Breast cancer

cells
Western Blot [8]

Signaling Pathway Diagram
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Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyridine

derivatives.

Experimental Protocols

Scintillation Proximity Assay (SPA) for PI3K Inhibition:
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PI3K enzyme, biotinylated PIP2 substrate, and the test compound are incubated in a

reaction buffer.

The kinase reaction is initiated by the addition of ATP.

The reaction is stopped, and the product, biotinylated PIP3, is captured by streptavidin-

coated SPA beads.

The proximity of the radiolabeled ATP (or a downstream product) to the beads generates a

light signal that is proportional to the enzyme activity.

A decrease in signal in the presence of the test compound indicates inhibition.

Western Blot Analysis for Pathway Inhibition:

Cancer cells are treated with the imidazo[1,2-a]pyridine derivative for a specified time.

Cells are lysed, and protein concentrations are determined.

Proteins are separated by SDS-PAGE and transferred to a membrane.

The membrane is probed with primary antibodies specific for phosphorylated forms of Akt

(p-Akt) and mTOR (p-mTOR), as well as total Akt and mTOR.

Secondary antibodies conjugated to a detection enzyme are used, and the protein bands

are visualized. A reduction in the ratio of phosphorylated to total protein indicates pathway

inhibition.

Other Kinase Targets in Oncology
The therapeutic potential of imidazo[1,2-a]pyridines extends to other kinase families that are

critical for tumor growth and survival.[9]

Quantitative Data: Various Kinase Inhibition
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Compound
Class

Target IC50 (µM) Cell Line Assay Type Reference

Imidazo[1,2-

a]pyridine

Derivatives

PDGFRβ
Potent

inhibition

Cellular

Assay

Cellular

Assay
[10]

Imidazo[1,2-

a]pyridine

Derivatives

CDK,

VEGFR,

EGFR

Inhibition

reported
Various

Kinase

Assays
[9]

Experimental Workflow Diagram
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In Vitro Screening
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Caption: A generalized workflow for screening Imidazo[1,2-a]pyridine derivatives as kinase

inhibitors.

Anti-tubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health

threat. Imidazo[1,2-a]pyridine derivatives have shown significant promise as novel anti-
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tubercular agents, with some compounds active against multi-drug resistant (MDR) and

extensively drug-resistant (XDR) strains.[11][12][13]

Targeting Cellular Respiration: QcrB Inhibition
The cytochrome b subunit of the bc1 complex (QcrB) is a key component of the electron

transport chain, essential for ATP synthesis in Mtb. Imidazo[1,2-a]pyridine amides have been

identified as potent inhibitors of QcrB.[11][13]

Quantitative Data: Anti-tubercular Activity
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Compound
Class

Target MIC90 (µM) Strain Reference

2,7-

dimethylimidazo[

1,2-a]pyridine-3-

carboxamides

Unknown 0.4–1.9 Replicating Mtb [13]

2,7-

dimethylimidazo[

1,2-a]pyridine-3-

carboxamides

Unknown 0.07–2.2 MDR-Mtb [13]

2,7-

dimethylimidazo[

1,2-a]pyridine-3-

carboxamides

Unknown 0.07–0.14 XDR-Mtb [13]

N-(2-

phenoxyethyl)imi

dazo[1,2-

a]pyridine-3-

carboxamides

QcrB 0.069–0.174
Drug-Sensitive

Mtb
[13]

3-Amino-

imidazo[1,2-a]-

pyridines

(Compound 31)

Mtb Glutamine

Synthetase

(MtGS)

IC50: 1.6 - [11][13]

Imidazo[1,2-

a]pyridine amide

(IPA-6)

Enoyl Acyl

Carrier Protein

Reductase

MIC: 0.05 µg/mL Mtb H37Rv [14]

Logical Relationship Diagram
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Caption: Potential mechanisms of anti-tubercular action for Imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination:

Serial dilutions of the test compounds are prepared in a 96-well microplate containing Mtb

culture in an appropriate broth.

The plates are incubated for a defined period.

Alamar Blue reagent is added to each well.

After further incubation, a color change from blue to pink indicates bacterial growth.

The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound

concentration that prevents this color change.

Central Nervous System (CNS) Activity
Certain imidazo[1,2-a]pyridine derivatives are well-known for their modulatory effects on the

central nervous system, primarily through interaction with GABA-A receptors.[15]

GABA-A Receptor Modulation
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GABA-A receptors are ligand-gated ion channels that are the primary sites of inhibitory

neurotransmission in the brain. Positive allosteric modulators of these receptors enhance the

effect of the endogenous ligand, GABA, leading to sedative, anxiolytic, and hypnotic effects.

Examples of CNS-active Imidazo[1,2-a]pyridines:

Zolpidem: A widely prescribed hypnotic agent for the treatment of insomnia.[15]

Alpidem: An anxiolytic agent that was withdrawn from the market due to hepatotoxicity.[15]

Saripidem: A sedative and anxiolytic compound.[15]

Necopidem: An anxiolytic agent.[15]

Other Potential Therapeutic Applications
The versatility of the imidazo[1,2-a]pyridine scaffold has led to its investigation in a variety of

other therapeutic areas.

Antiviral: Tegobuvir, an imidazo[1,2-a]pyridine derivative, is a non-nucleoside inhibitor of the

hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[15]

Gastrointestinal: Derivatives have been developed as 5-HT4 serotonin receptor partial

agonists for gastroprokinetic effects and as proton pump inhibitors for acid-related disorders.

[15]

Anti-inflammatory: Some compounds have shown potential as anti-inflammatory agents.[16]

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the

discovery of new therapeutic agents. Derivatives have demonstrated potent and selective

activity against a range of targets, particularly in the fields of oncology and infectious diseases.

The continued exploration of this chemical space, including the synthesis and evaluation of

novel derivatives such as those with sulfonic acid substitutions, is likely to yield new drug

candidates with improved efficacy and safety profiles. The experimental protocols and pathway

visualizations provided in this guide offer a foundational understanding for researchers and

drug development professionals working with this important class of compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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